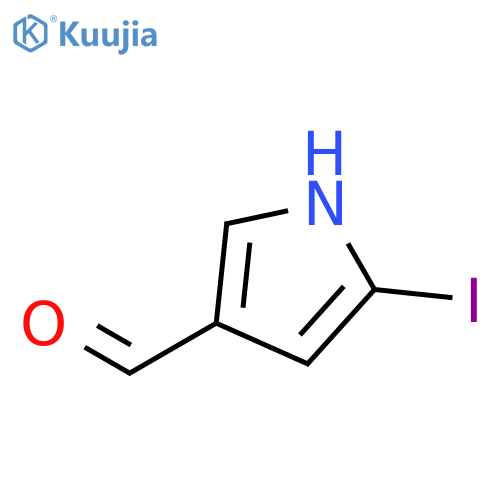

Cas no 35302-91-1 (5-Iodo-1H-pyrrole-3-carbaldehyde)

35302-91-1 structure

商品名:5-Iodo-1H-pyrrole-3-carbaldehyde

5-Iodo-1H-pyrrole-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-Iodo-1H-pyrrole-3-carbaldehyde

- 5-Iodo-2-(trifluoromethyl)benzimidazole

- 5-iodo-2-trifluoromethyl-1(3)H-benzoimidazole

- 5-iodo-pyrrole-3-carbaldehyde

- 5-Jod-2-trifluormethyl-benzimidazol

- 5-Jod-3-formylpyrrol

- 5-Jodo-2-trifluormethyl-benzimidazol

- 5-Jodopyrrol-3-carbaldehyd

- 5-Jodpyrrol-3-aldehyd

- AC1L2EFA

- BENZIMIDAZOLE, 5-IODO-2-(TRIFLUOROMETHYL)-

- CTK8I4800

- LS-33001

- SB62681

- 35302-91-1

- AC9285

- 5-Iodopyrrole-3-carboxaldehyde

- SY263118

- MFCD18449511

- CS-0451574

-

- MDL: MFCD18449511

- インチ: InChI=1S/C5H4INO/c6-5-1-4(3-8)2-7-5/h1-3,7H

- InChIKey: LNVPICFTJCCZQD-UHFFFAOYSA-N

- ほほえんだ: C1=C(I)NC=C1C=O

計算された属性

- せいみつぶんしりょう: 220.93376g/mol

- どういたいしつりょう: 220.93376g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 96.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

5-Iodo-1H-pyrrole-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM196980-1g |

5-iodo-1H-pyrrole-3-carbaldehyde |

35302-91-1 | 95% | 1g |

$489 | 2021-08-05 | |

| Chemenu | CM196980-1g |

5-iodo-1H-pyrrole-3-carbaldehyde |

35302-91-1 | 95% | 1g |

$*** | 2023-05-30 | |

| Alichem | A109007813-1g |

5-Iodo-1H-pyrrole-3-carbaldehyde |

35302-91-1 | 95% | 1g |

$447.32 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1522241-1g |

5-Iodo-1H-pyrrole-3-carbaldehyde |

35302-91-1 | 98% | 1g |

¥4680.00 | 2024-05-17 | |

| eNovation Chemicals LLC | D780064-1g |

5-Iodo-1H-pyrrole-3-carbaldehyde |

35302-91-1 | 95% | 1g |

$715 | 2025-02-19 | |

| eNovation Chemicals LLC | D780064-1g |

5-Iodo-1H-pyrrole-3-carbaldehyde |

35302-91-1 | 95% | 1g |

$715 | 2025-02-26 | |

| eNovation Chemicals LLC | D780064-1g |

5-Iodo-1H-pyrrole-3-carbaldehyde |

35302-91-1 | 95% | 1g |

$715 | 2024-07-20 | |

| Crysdot LLC | CD11137511-1g |

5-Iodo-1H-pyrrole-3-carbaldehyde |

35302-91-1 | 95+% | 1g |

$518 | 2024-07-17 |

5-Iodo-1H-pyrrole-3-carbaldehyde 関連文献

-

Sachin Choudhary,Jyothi Yadav,Mamta,Amol Prakash Pawar,Satheeshvarma Vanaparthi,Nisar A. Mir,Eldhose Iype,Ratika Sharma,Rajni Kant,Indresh Kumar Org. Biomol. Chem. 2020 18 1155

35302-91-1 (5-Iodo-1H-pyrrole-3-carbaldehyde) 関連製品

- 817618-55-6(3-Pyridinecarboxaldehyde,6-iodo-)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬